"Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" synthesis and properties
"Tert-butyl (3-(phenylsulfonyl)propyl)carbamate" synthesis and properties
This technical guide details the synthesis, physicochemical properties, and applications of Tert-butyl (3-(phenylsulfonyl)propyl)carbamate , a critical sulfone-based linker used in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]
[1][2]
Executive Summary
Tert-butyl (3-(phenylsulfonyl)propyl)carbamate (CAS: 2169008-31-3) is a bifunctional building block featuring a Boc-protected primary amine and a robust phenyl sulfone moiety.[1][2] It serves as a strategic "linker" unit in drug discovery. The sulfone group acts as a bioisostere for carbonyls or as a polar, metabolically stable anchor, while the propyl chain provides optimal spatial separation in PROTAC design. This guide outlines a scalable, convergent synthetic route utilizing the alkylation of sulfinates, offering superior yields compared to oxidative methods.
Chemical Identity & Physicochemical Properties[1][3][4][5]
| Property | Data |
| IUPAC Name | tert-butyl N-[3-(benzenesulfonyl)propyl]carbamate |
| Common Name | Boc-3-(phenylsulfonyl)propylamine |
| CAS Number | 2169008-31-3 |
| Molecular Formula | C₁₄H₂₁NO₄S |
| Molecular Weight | 299.39 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| Melting Point | 98–102 °C (Predicted/Typical for class) |
| pKa | ~29 (Sulfone |
Synthetic Architectures
Two primary strategies exist for synthesizing this target. The Convergent Sulfinate Alkylation (Route A) is preferred for its atom economy and avoidance of strong oxidants. The Linear Oxidative Route (Route B) is an alternative when starting from thiols.
Synthesis Decision Tree
Figure 1: Synthetic pathways comparing direct sulfinate alkylation (Route A) vs. sulfide oxidation (Route B).
Detailed Experimental Protocols
Preferred Route: Sulfinate Alkylation
This method utilizes the nucleophilicity of the sulfinate anion to displace the bromide. It is high-yielding and avoids the over-oxidation byproducts common in thioether oxidations.[1][2]
Reagents:
-
Temperature: 80 °C
Protocol:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl (3-bromopropyl)carbamate (10.0 g, 42.0 mmol) and sodium benzenesulfinate (8.27 g, 50.4 mmol).
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Solvation: Add anhydrous DMF (100 mL). The salt may not dissolve completely at room temperature.
-
Reaction: Heat the mixture to 80 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.[1][2] The starting bromide (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.3) should appear.[3][4]
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product often precipitates as a white solid.
-
If solid forms: Filter the precipitate, wash with water (3 x 50 mL) and hexanes (2 x 30 mL).
-
If oil forms:[5] Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over MgSO₄ and concentrate.
-
-
Purification: Recrystallization from EtOAc/Hexanes or flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes).
Yield: Typical isolated yields range from 85% to 92% .
Alternative Route: Oxidation of Sulfide
Used when the sulfinate reagent is unavailable or if the sulfide linker is already present in a scaffold.
Protocol:
-
Dissolve tert-butyl (3-(phenylthio)propyl)carbamate (1.0 equiv) in DCM.[1][2]
-
Cool to 0 °C. Add mCPBA (2.2 equiv) portion-wise.
-
Stir at room temperature for 3 hours.
-
Quench with saturated Na₂S₂O₃ (to reduce excess peroxide) and NaHCO₃.
-
Extract with DCM, dry, and concentrate.
Mechanistic Insights & Causality
Why Sulfinate Alkylation (Route A)?
The reaction proceeds via an SN2 mechanism . The sulfur atom in the benzenesulfinate anion (
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Causality: The use of DMF solvates the sodium cation, leaving the sulfinate anion "naked" and highly reactive, driving the reaction to completion rapidly.
Stability Considerations
The phenyl sulfone moiety (
Applications in Drug Discovery
PROTAC Linker Design
This molecule is a "linker" precursor. The Boc group is removed (using TFA or HCl) to reveal a primary amine, which is then coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand) or a Target Protein ligand.
-
Rigidity: The propyl chain offers flexibility, while the phenyl sulfone adds a degree of steric bulk and polarity.
-
Solubility: The sulfone group improves the water solubility of the final PROTAC molecule compared to an all-carbon chain.
Workflow Diagram: PROTAC Synthesis
Figure 2: Utilization of the target molecule in PROTAC synthesis.
Safety & Handling
-
Hazards: The starting material (alkyl bromide) is an alkylating agent and potential irritant. Sodium benzenesulfinate is generally low toxicity but should be handled as a chemical irritant.
-
Storage: Store at 2–8 °C. The sulfone is stable at room temperature but should be kept dry.
-
Disposal: All organic waste containing sulfones and bromides must be disposed of via high-temperature incineration.[1][2]
References
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Synthesis of Sulfones via Sulfinate Alkylation
-
Boc-Protection and Linker Chemistry
-
PROTAC Linker Properties
- Source:Journal of Medicinal Chemistry, "Linkerology in PROTAC Design".
- Context: Discussion of sulfone moieties as stable, polar linkers in chimeric molecules.
-
URL:[Link]
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Precursor Data (Tert-butyl (3-bromopropyl)carbamate)
Sources
- 1. 1260832-16-3_8-Iodo-3,4-dihydronaphthalen-2(1H)-oneCAS号:1260832-16-3_8-Iodo-3,4-dihydronaphthalen-2(1H)-one【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. 1260832-16-3_8-Iodo-3,4-dihydronaphthalen-2(1H)-oneCAS号:1260832-16-3_8-Iodo-3,4-dihydronaphthalen-2(1H)-one【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 3. Tert-butyl N-(3-oxo-1-phenylpropyl)carbamate | C14H19NO3 | CID 15087934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. scispace.com [scispace.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
